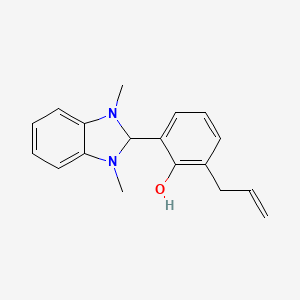

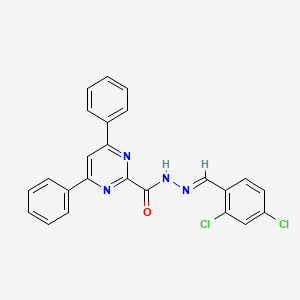

![molecular formula C17H21N5O2S B5543715 4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Aplicaciones Científicas De Investigación

Preclinical Assessment of PI3K/mTOR Inhibitors

A significant application of derivatives closely related to "4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is in the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and survival, and their deregulation is often implicated in the development of various cancers. GDC-0980, a potent and selective inhibitor of PI3K and mTOR, was preclinically assessed for its absorption, disposition, and efficacy in human breast cancer xenograft models. This study highlighted the compound's pharmacokinetics, suggesting its potential clinical efficacy and supporting its advancement into clinical trials (Salphati et al., 2012).

Synthesis of Anti-inflammatory and Analgesic Agents

Research has also focused on the synthesis of novel compounds for potential anti-inflammatory and analgesic applications. For example, novel derivatives synthesized from visnaginone and khellinone showed significant inhibitory activity against cyclooxygenase-1/2 (COX-1/COX-2), alongside notable analgesic and anti-inflammatory properties. These findings suggest that derivatives related to "this compound" could play a pivotal role in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Role in Brain Pharmacokinetics and Pharmacodynamics

Another area of application involves studying the brain pharmacokinetics and pharmacodynamics activities of PI3K inhibitors, like GDC-0941. This compound is evaluated for its substrate activity against P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp1), which are crucial for drug disposition and resistance. Such studies are vital for understanding the treatment implications for brain tumors, offering insights into the potential of these compounds in overcoming brain barrier challenges (Salphati et al., 2010).

Discovery and Synthesis of Novel Compounds

Research into the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has identified them as important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. Such studies provide a foundation for developing rapid and green synthetic methods for compounds with potential therapeutic benefits (Lei et al., 2017).

Ionic Liquid Crystals and Dendrimers

Further applications include the design of ionic liquid crystals and the synthesis of polycationic phosphorus dendrimers for biological experiments. These studies explore the material science and biomedical applications of morpholine and piperazine derivatives, demonstrating their versatility beyond pharmaceuticals (Lava et al., 2009); (Padié et al., 2009).

Direcciones Futuras

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it might be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further to understand its reactivity and potential uses in synthesis .

Propiedades

IUPAC Name |

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c23-16(14-2-1-13-25-14)21-7-5-20(6-8-21)15-3-4-18-17(19-15)22-9-11-24-12-10-22/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQATJUBDCCUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)